6-(4-t-Butylsulfamoylphenyl)picolinic acid
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Overview
Description
6-(4-t-Butylsulfamoylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-t-Butylsulfamoylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid and 4-t-butylsulfamoylphenyl derivatives.
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route chosen. Commonly used conditions include
Reaction Steps: The synthesis involves multiple steps, including
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-t-Butylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(4-t-Butylsulfamoylphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel organic compounds and catalysts.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid: A related compound with an amino group instead of a carboxylic acid group.
Picolinic Acid Derivatives: Compounds with similar picolinic acid moieties but different substituents.
Uniqueness
6-(4-t-Butylsulfamoylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its t-butylsulfamoylphenyl group enhances its stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
6-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQQOMLWBNQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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